Binding Affinity to β-Catenin: A 7.7-Fold Improvement Over the Closest Structural Analog
Antitumor agent-172 (Compound 28) stands out for its superior binding affinity to β-catenin. In a head-to-head comparison from the primary medicinal chemistry study, it achieved a Kd of 82 nM, which is 7.7 times better than the 630 nM Kd of Antitumor agent-171 (Compound 35), a closely related structural analog from the same series [1]. The study authors explicitly describe this as the most potent binding affinity reported for a β-catenin/BCL9 inhibitor [1].
| Evidence Dimension | Binding Affinity (Kd) to β-catenin |
|---|---|
| Target Compound Data | 82 nM (Kd) |
| Comparator Or Baseline | Antitumor agent-171 (Compound 35): 630 nM (Kd) |
| Quantified Difference | ~7.7-fold higher affinity for Antitumor agent-172 |
| Conditions | Assayed via surface plasmon resonance (SPR) or similar biophysical method as part of a structure-activity relationship (SAR) study, as reported in the primary publication [1]. |
Why This Matters
For procurement, a higher binding affinity can indicate a lower required concentration for target engagement in cellular assays and potentially a more sustained pharmacodynamic effect, making it the preferred choice for studies where maximizing inhibition of β-catenin-mediated transcription is desired.
- [1] Zhu W, Liu C, Xi K, et al. Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. J Med Chem. 2024;67(13):11138-11154. doi:10.1021/acs.jmedchem.3c02079. View Source
